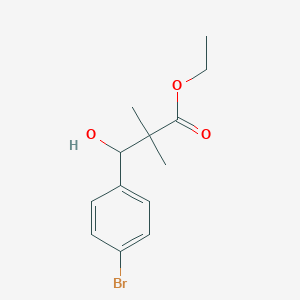

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Description

Properties

Molecular Formula |

C13H17BrO3 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |

InChI Key |

CLMVATGZRRGXDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid

A common starting material is 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). The esterification to form ethyl 3-hydroxy-2,2-dimethylpropanoate is typically achieved by reacting the acid with ethyl halides under basic conditions.

Experimental procedure example:

| Parameter | Details |

|---|---|

| Starting materials | 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Alkylating agent | Iodoethane (ethyl iodide) |

| Temperature | 50–70 °C |

| Reaction time | Overnight (approx. 12–16 hours) |

| Atmosphere | Nitrogen |

| Work-up | Extraction with ethyl acetate, acid wash with 1.0 M HCl, washes with NaHCO₃, drying over MgSO₄ |

| Yield | 68% (typical) |

| Purification | Fractional distillation or silica gel chromatography |

- The reaction is conducted in a dry 500 mL round-bottom flask equipped with stirring, reflux condenser, and under nitrogen to prevent moisture and oxygen interference.

- The cesium carbonate acts as a strong base to deprotonate the hydroxyl group, facilitating nucleophilic substitution on the ethyl iodide.

- The crude product is often pure enough for subsequent steps without further purification but can be purified if necessary.

Introduction of the 4-Bromophenyl Group

To obtain Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate, the 4-bromophenyl moiety must be introduced at the 3-position. This can be achieved by nucleophilic addition or substitution reactions involving 4-bromobenzyl derivatives or 4-bromophenyl halides.

- Using 4-bromoaniline or 4-bromophenyl derivatives in amination or coupling reactions with the hydroxy ester backbone.

- Catalytic or base-mediated coupling reactions can be employed to attach the 4-bromophenyl group.

Catalytic and Cooperative Catalysis Methods

Recent research has demonstrated the use of cooperative catalysis involving transition metal catalysts and acid additives to facilitate the amination or substitution reactions on β-hydroxy acid esters, which can be adapted for the introduction of 4-bromophenyl groups.

- Example catalysts: Shvo’s catalyst combined with diphenyl phosphate.

- Reaction conditions: Mild temperatures (60–120 °C), inert atmosphere (argon), and organic solvents like toluene.

- Analytical methods: Reaction progress monitored by NMR (including ^31P NMR), GC-MS, and chiral HPLC for enantiomeric excess.

Reaction Conditions and Optimization

| Step | Condition Details |

|---|---|

| Base for esterification | Cesium carbonate, 1 equivalent |

| Solvent | Anhydrous DMF |

| Temperature | 50–70 °C |

| Reaction time | Overnight (12–16 h) |

| Atmosphere | Nitrogen or argon |

| Work-up | Extraction with ethyl acetate, acid/base washes, drying |

| Purification | Distillation or silica gel chromatography |

| Yield | Approximately 68% for esterification step |

For the introduction of the 4-bromophenyl group, reaction conditions depend on the specific coupling method but typically involve:

- Use of catalytic amounts of transition metal catalysts.

- Mild to moderate heating (60–120 °C).

- Inert atmosphere to avoid oxidation.

- Use of solvents such as toluene or DMF.

Analytical Characterization

The synthesized Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows characteristic signals for methyl groups (singlets around 1.20 ppm), ethyl ester protons (triplet at ~1.28 ppm and quartet at ~4.16 ppm), and aromatic protons of the 4-bromophenyl group.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity.

- Mass Spectrometry (MS): Confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl and ester carbonyl.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Hydroxypivalic acid + iodoethane, Cs₂CO₃, DMF, 50–70 °C, N₂ | 68 | Product often pure enough for next step |

| Introduction of 4-bromophenyl group | 4-bromoaniline or 4-bromophenyl derivative, catalytic system (e.g., Shvo’s catalyst + diphenyl phosphate), toluene, 60–120 °C, inert atmosphere | Variable | Requires optimization depending on method |

| Purification | Extraction, acid/base wash, drying, chromatography | - | Ensures high purity |

| Characterization | NMR, HPLC, MS, IR | - | Confirms structure and purity |

The preparation of Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate involves a multi-step synthetic route starting from hydroxypivalic acid derivatives, followed by esterification and introduction of the 4-bromophenyl group through catalytic or nucleophilic substitution methods. The use of cesium carbonate in anhydrous DMF is effective for esterification, yielding up to 68%. The 4-bromophenyl substitution can be accomplished using cooperative catalysis strategies, which offer mild conditions and good selectivity.

The reaction conditions and purification steps are crucial to obtaining a product of high purity suitable for further synthetic applications. Analytical techniques such as NMR, HPLC, and MS are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of palladium catalysts

Major Products Formed

Oxidation: Formation of 3-(4-bromophenyl)-3-oxo-2,2-dimethylpropanoate

Reduction: Formation of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester and hydroxy groups can undergo hydrolysis and oxidation, respectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Chlorine

The substitution of bromine (Br) for chlorine (Cl) at the para position of the phenyl ring introduces key differences:

- Electron-withdrawing capacity : Bromine has a lower electronegativity (2.96) compared to chlorine (3.16), but its larger atomic radius may enhance hydrophobic interactions in biological systems.

- Steric effects : The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for Cl) could influence binding to enzymatic pockets, such as HDACs or TRAP1 .

- Synthetic accessibility : Chloro derivatives are more commonly reported due to cheaper starting materials (e.g., 4-chlorobenzaldehyde), while bromo analogs may require specialized reagents like 4-bromobenzaldehyde .

Table 1: Substituent Comparison of Para-Substituted Derivatives

*Estimated using computational tools (e.g., ChemDraw).

Physicochemical Properties

- Solubility : Bromo derivatives are less polar than chloro analogs, reducing aqueous solubility but enhancing lipid bilayer penetration.

- Stability : The electron-withdrawing bromine group may stabilize the ester against hydrolysis compared to chloro derivatives.

Biological Activity

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17BrO3

- Molecular Weight : 301.18 g/mol

- IUPAC Name : Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

- Canonical SMILES : CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O

The biological activity of Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is attributed to its structural features, particularly the bromophenyl group and the hydroxy group. These functional groups may interact with various biological targets, including enzymes and receptors, leading to alterations in cellular processes. The compound's ability to undergo oxidation and reduction reactions allows it to participate in diverse biochemical pathways.

Antimicrobial Activity

Research indicates that Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been evaluated against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate showed a dose-dependent inhibition of E. coli and S. aureus. The researchers concluded that the compound could serve as a lead for developing new antimicrobial agents .

- Anticancer Research : Another study focused on the compound's effects on human cancer cell lines. The findings indicated that treatment with Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate resulted in significant cell death through apoptosis, suggesting its potential utility in cancer therapy .

Comparison with Similar Compounds

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can be compared with similar compounds to highlight its unique properties:

| Compound Name | Unique Feature |

|---|---|

| Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Chlorine substituent instead of bromine |

| Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Fluorine substituent |

| Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate | Methyl substituent |

The presence of bromine in Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate enhances its reactivity and potential interactions compared to its chloro and fluoro counterparts.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.